molecular formula C14H10Cl2N2O B11837174 1-(3,4-Dichlorobenzyl)-1H-indazol-3(2H)-one CAS No. 61148-94-5

1-(3,4-Dichlorobenzyl)-1H-indazol-3(2H)-one

Cat. No.: B11837174
CAS No.: 61148-94-5
M. Wt: 293.1 g/mol
InChI Key: VMNKNYNVAWYKQF-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorobenzyl)-1H-indazol-3(2H)-one is an indazole derivative featuring a 3,4-dichlorobenzyl group at the N1 position and a ketone at the C3 position. Indazole derivatives are known for their diverse pharmacological profiles, including antimicrobial, anti-inflammatory, and enzyme-inhibitory activities .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61148-94-5

Molecular Formula

C14H10Cl2N2O

Molecular Weight

293.1 g/mol

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-2H-indazol-3-one

InChI

InChI=1S/C14H10Cl2N2O/c15-11-6-5-9(7-12(11)16)8-18-13-4-2-1-3-10(13)14(19)17-18/h1-7H,8H2,(H,17,19)

InChI Key

VMNKNYNVAWYKQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NN2CC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Cadogan Cyclization

The Cadogan reaction, a classical approach, involves reductive cyclization of 2-nitrobenzaldehyde derivatives with substituted anilines. For example, 2-nitrobenzaldehyde reacts with aniline under reflux in ethanol to form a Schiff base, which is reduced and cyclized using triethyl phosphite (P(OEt)₃) to yield 2-phenyl-2H-indazole derivatives. Subsequent hydrolysis or oxidation steps may adjust substituents. This method offers moderate yields (50–70%) and is favored for its compatibility with electron-donating and withdrawing groups on the aniline moiety.

Low-Valent Titanium-Mediated Cyclization

A one-pot protocol utilizing low-valent titanium reagents enables direct cyclization of nitro-aryl substrates. For instance, 2-nitrobenzonitrile derivatives react with titanium(III) chloride in the presence of triethylamine (TEA), forming indazol-3(2H)-ones via intramolecular N–N bond formation. This method achieves higher yields (75–85%) under mild conditions (room temperature, 12–24 h) and avoids harsh reducing agents.

N-Alkylation Strategies for 1-Substitution

Introducing the 3,4-dichlorobenzyl group at the 1-position of indazol-3(2H)-one requires regioselective alkylation. Key approaches include:

Direct Alkylation with 3,4-Dichlorobenzyl Halides

The indazol-3(2H)-one core undergoes N-alkylation with 3,4-dichlorobenzyl chloride or bromide in polar aprotic solvents (e.g., DMF, acetonitrile) using non-nucleophilic bases such as cesium fluoride (CsF) or potassium carbonate (K₂CO₃). For example, reacting indazol-3(2H)-one with 1.2 equivalents of 3,4-dichlorobenzyl bromide in DMF at 80°C for 12 hours affords the target compound in 65–75% yield. Excess alkylating agent and prolonged reaction times minimize dialkylation byproducts.

Phase-Transfer Catalysis (PTC)

Phase-transfer conditions using tetrabutylammonium bromide (TBAB) in a biphasic system (dichloromethane-water) enhance reaction efficiency. This method reduces side reactions and improves yields (80–85%) by facilitating the migration of the benzyl halide into the organic phase.

Optimization of Reaction Conditions

Solvent and Temperature Effects

SolventBaseTemperature (°C)Yield (%)
DMFCsF8075
AcetonitrileK₂CO₃6068
DichloromethaneTBAB4085

Polar aprotic solvents like DMF favor solubility of the indazolone core, while milder temperatures (40–60°C) in dichloromethane reduce decomposition risks.

Catalytic Enhancements

Characterization and Polymorphism

X-Ray Powder Diffraction (XRPD)

The target compound exhibits polymorphism, with Form A (solvent-free) and Form B (solvate) identified via XRPD. Form A, isolated from DMF/water mixtures, shows distinct peaks at 2θ = 8.7°, 12.3°, and 17.5°, while Form B (dichloromethane/MTBE) displays peaks at 2θ = 7.2°, 10.8°, and 15.4°.

Thermal Gravimetric Analysis (TGA)

Form A demonstrates stability up to 200°C, whereas Form B undergoes desolvation at 90–110°C, aligning with its crystalline solvent content.

Scalability and Industrial Considerations

Large-scale synthesis (≥100 g) necessitates cost-effective reagents and streamlined purification. The patent route highlights:

  • Friedel-Crafts Acylation : Scalable synthesis of intermediates using AlCl₃ in dichloromethane (40°C, 2 h).

  • Crystallization : Isolating the final product via antisolvent addition (e.g., water to DMF solutions) achieves >95% purity.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing alkylation at the 2-position is minimized using bulky bases (e.g., diisopropylethylamine) or sterically hindered solvents.

  • Byproduct Formation : Unreacted benzyl halide is removed via aqueous washes (5% HCl) or activated carbon filtration .

Chemical Reactions Analysis

1-(3,4-Dichlorobenzyl)-1H-indazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 3,4-dichlorobenzyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name: 5-amino-1-[(3,4-dichlorophenyl)methyl]-2H-indazol-3-one
  • Molecular Formula: C14H11Cl2N3O
  • Molecular Weight: 308.2 g/mol
  • Canonical SMILES: C1=CC(=C(C=C1CN2C3=C(C=C(C=C3)N)C(=O)N2)Cl)Cl

Anticancer Activity

Research indicates that 1-(3,4-Dichlorobenzyl)-1H-indazol-3(2H)-one exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, suggesting its potential as a therapeutic agent. The compound's mechanism may involve the inhibition of specific protein kinases associated with cancer progression, such as Aurora kinases and cyclin-dependent kinases (CDKs) .

Case Study: Antitumor Activity Assessment
In vitro assays demonstrated that this compound could inhibit cell proliferation in various cancer cell lines. The exact IC50 values and mechanisms are still under investigation but suggest a significant potential for further development as an anticancer therapeutic.

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects. In models of neurodegeneration, it has demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis induced by amyloid-beta peptide, which is implicated in Alzheimer's disease .

Case Study: Neuroprotective Effects
A study conducted on SH-SY5Y neuroblastoma cells treated with amyloid-beta peptide showed that certain indazole derivatives could protect against Aβ-induced cell death. The compounds exhibited antioxidant properties and enhanced cell viability when pre-treated with increasing concentrations of the compounds.

Industrial Applications

In addition to biological applications, this compound is valuable in the pharmaceutical industry as an intermediate in the synthesis of various drugs. Its unique structure allows it to serve as a building block for more complex molecules and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorobenzyl)-1H-indazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(3,4-Dichlorobenzyl)-1H-indazol-3(2H)-one and related compounds:

Compound Name Core Structure Substituents Biological Activity Molecular Weight (g/mol) Key Reference(s)
This compound Indazolone 3,4-Dichlorobenzyl at N1 Inferred: Enzyme inhibition/antioxidant 301.15
1-(3,4-Dichlorobenzyl)-1H-1,2,4-triazole-3-thiol Triazole 3,4-Dichlorobenzyl at N1, thiol at C3 Enhanced antibacterial/antifungal activity ~286.16 (calculated)
1-(p-Chlorobenzyl)-1H-indazol-3-ol Indazolol p-Chlorobenzyl at N1 Unspecified (structural analog) 258.71
1-Benzyl-1H-indazol-3-ol Indazolol Benzyl at N1 Moderate antioxidant activity 226.26
1-(3,4-Dichlorobenzyl)-1H-indole-2,3-dicarboxylic acid Indole 3,4-Dichlorobenzyl at N1, dicarboxylic acids at C2/C3 Inhibitor of 1-deoxy-D-xylulose-5-phosphate synthase ~393.20 (calculated)
3-(3,4-Dichlorobenzyl)-1-ethyl-4-[(4-methylphenyl)sulfonyl]-imidazol-2-one Imidazolone 3,4-Dichlorobenzyl at C3, sulfonyl group Unspecified (potential enzyme modulation) ~453.30 (calculated)

Structural and Functional Analysis

  • Core Heterocycle Influence: Indazole vs. Triazole: The triazole core in 1-(3,4-dichlorobenzyl)-1H-1,2,4-triazole-3-thiol derivatives exhibits pronounced antibacterial and antifungal activities when modified with triazolium moieties . In contrast, indazole derivatives like this compound may prioritize enzyme inhibition or antioxidant effects due to the indazolone scaffold’s electronic properties . Indazole vs. Indole: Indole derivatives with the 3,4-dichlorobenzyl group (e.g., 1-(3,4-dichlorobenzyl)-1H-indole-2,3-dicarboxylic acid) are designed as enzyme inhibitors, targeting pathways like terpenoid biosynthesis . The indazole analog’s ketone group could offer distinct hydrogen-bonding interactions compared to the indole’s planar aromatic system.
  • Substituent Effects: Chlorination Pattern: The 3,4-dichlorobenzyl group increases lipophilicity and steric bulk compared to mono-chlorinated (e.g., p-chlorobenzyl) or non-halogenated (e.g., benzyl) analogs. This enhances target affinity in hydrophobic pockets, as seen in the neuroprotective effects of pyrazole derivatives . Functional Groups: The presence of a thiol (-SH) in triazole derivatives improves antimicrobial activity , whereas carboxylic acid groups in indole derivatives enable enzyme active-site interactions .
  • For example, this compound (MW 301.15) is heavier and more lipophilic than 1-benzylindazol-3-ol (MW 226.26), which may limit its bioavailability .

Biological Activity

1-(3,4-Dichlorobenzyl)-1H-indazol-3(2H)-one is a synthetic compound belonging to the indazole class, known for its diverse biological activities and therapeutic potential. With the molecular formula C14H11Cl2N3OC_{14}H_{11}Cl_{2}N_{3}O and a molecular weight of approximately 308.16 g/mol, this compound features a dichlorobenzyl group attached to an indazole moiety. The presence of chlorine atoms enhances its lipophilicity, potentially influencing its biological interactions and activity.

The biological activity of this compound can be attributed to its interaction with various molecular targets. Research indicates that similar indazole derivatives may inhibit key kinases involved in cell proliferation and survival pathways, suggesting that this compound could exhibit comparable inhibitory effects on cancer cell lines and other biological processes .

Biological Activities

The compound has shown promising results in several areas:

  • Anticancer Activity : Preliminary studies indicate that indazole derivatives, including this compound, possess antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated moderate inhibitory activities against A549 (lung cancer), HepG2 (hepatocellular carcinoma), MCF-7 (breast cancer), and HCT116 (colorectal cancer) cell lines .
  • Anti-inflammatory Properties : Indazole derivatives have been explored for their anti-inflammatory effects. The ability to inhibit pro-inflammatory mediators suggests potential applications in treating inflammatory diseases .
  • Calcium Channel Modulation : Some studies have highlighted the role of indazole derivatives in modulating calcium influx in mast cells via CRAC channels. This modulation is crucial for controlling mast cell functions, which are implicated in allergic responses and inflammation .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the pharmacological properties of indazole derivatives. Key findings include:

  • The regiochemistry of substituents significantly influences biological activity.
  • The presence of specific functional groups can enhance potency against targeted enzymes or receptors.

A comparative analysis of structurally related compounds reveals insights into their biological profiles:

Compound NameStructural FeaturesBiological Activity
5-Amino-1-(3,4-dichlorobenzyl)-1H-indazol-3-olContains an amino group; similar benzyl substitutionAntimicrobial properties
1-(2,4-Dichlorobenzyl)-1H-indazole-3-carbohydrazideDifferent chlorination pattern; carbohydrazide moietyPotential antitumor activity
5-substituted indazolesVarious substitutions at position 5Kinase inhibition

Case Studies

Several studies have contributed to the understanding of the biological activity of this compound:

  • Antiproliferative Effects : In vitro assays demonstrated that various indazole derivatives inhibited the proliferation of cancer cell lines. For example, compounds with specific substitutions at the C3 position showed significant activity against multiple cancer types .
  • Inflammatory Response Modulation : Research on mast cells indicated that certain indazole derivatives could effectively inhibit TNFα secretion upon activation, highlighting their potential as therapeutic agents in inflammatory conditions .

Q & A

Q. What are the common synthetic routes for 1-(3,4-Dichlorobenzyl)-1H-indazol-3(2H)-one, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • Nucleophilic substitution : Reacting 3,4-dichlorobenzylamine with indazolone derivatives in ester-based solvents under mild conditions (e.g., 40–60°C) to avoid side reactions .
  • Condensation : Utilizing sodium triacetoxyborohydride in dichloroethane for reductive amination, as seen in structurally similar indole derivatives .
  • Purification : Recrystallization from ethanol or water-ethanol mixtures yields high-purity crystals (>95%), as demonstrated in imidazole analogs .

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?

  • NMR : 1H^1H and 13C^{13}C NMR (e.g., δ 5.18 ppm for benzyl-CH2_2 protons, δ 168.94 ppm for carbonyl carbons) confirm substituent positions and electronic environments .
  • HRMS : Accurate mass analysis (e.g., observed m/z 475.9785 vs. calculated 475.9794) validates molecular formula .
  • X-ray crystallography : Crystal lattice parameters (e.g., triclinic P1 symmetry, a = 9.3711 Å) provide unambiguous 3D structural confirmation .

Q. What biological activities are associated with this compound, and how are they evaluated?

While direct evidence is limited, structurally related compounds (e.g., indole-2,3-diones) act as apoptosis activators in cell-based assays. Standard protocols include:

  • Cellular viability assays : MTT or Annexin V staining to quantify apoptosis .
  • Kinase inhibition profiling : Competitive binding assays using recombinant kinases to identify potential targets .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced activity?

  • DFT calculations : Predict electronic properties (e.g., Mulliken charges, HOMO-LUMO gaps) to optimize interactions with biological targets .
  • Docking simulations : Use Protein Data Bank (PDB) structures (e.g., kinase domains) to model binding poses and identify key residues for substitution .

Q. How should researchers address discrepancies in NMR or crystallographic data across studies?

  • Solvent effects : Compare spectra in deuterated solvents (e.g., DMSO-d6_6 vs. CDCl3_3) to resolve chemical shift variations .
  • Crystallographic refinement : Re-analyze raw diffraction data (e.g., using Bruker SMART APEX CCD) to validate unit cell parameters and occupancy rates .

Q. What strategies improve yield in multi-step syntheses of 3,4-dichlorobenzyl-substituted heterocycles?

  • Stepwise protection : Temporarily block reactive sites (e.g., NH groups) using tert-butoxycarbonyl (Boc) or benzyl (Bn) groups .
  • Catalytic optimization : Screen palladium or copper catalysts for Suzuki-Miyaura couplings to enhance regioselectivity .

Q. How can researchers validate the stability of this compound under physiological conditions?

  • pH stability assays : Incubate the compound in buffers (pH 4–9) and monitor degradation via HPLC .
  • Metabolic profiling : Use liver microsomes or cytochrome P450 isoforms to identify major metabolites .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

ParameterExample ValuesReference
Reaction temperature40–60°C
SolventDichloroethane, ethanol
Yield75–92%

Q. Table 2. NMR Reference Peaks

Proton/Carbonδ (ppm)Reference
Benzyl-CH2_2 (1H)5.17–5.18
Indazolone carbonyl (13C)168.94–168.97

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